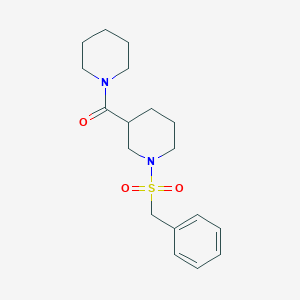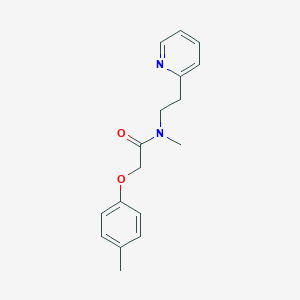
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine, also known as Boc-protected piperidine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a piperidine derivative that is widely used as a building block in the synthesis of various drugs and bioactive molecules.
Aplicaciones Científicas De Investigación
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been widely used as a building block in the synthesis of various drugs and bioactive molecules. For example, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been used in the synthesis of the antipsychotic drug risperidone, which is used to treat schizophrenia and bipolar disorder. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has also been used in the synthesis of the antihistamine drug levocetirizine, which is used to treat allergies. In addition, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been used in the synthesis of various bioactive molecules such as neuropeptide Y receptor antagonists, dopamine receptor agonists, and histamine H3 receptor antagonists.
Mecanismo De Acción
The mechanism of action of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine is not well understood, but it is believed to act as a precursor for the synthesis of various bioactive molecules. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine can be easily functionalized to introduce various functional groups, which can then be used to synthesize bioactive molecules with specific pharmacological properties.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine are not well studied, but it is believed to be relatively non-toxic and non-irritating. 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine has been shown to be stable under various physiological conditions, which makes it an ideal building block for the synthesis of various drugs and bioactive molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine in lab experiments include its high yield, ease of purification, and stability under various physiological conditions. However, the limitations of using 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine include the need for specialized equipment and expertise to perform the synthesis, as well as the potential for side reactions and impurities.
Direcciones Futuras
For research on 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine include the development of new synthetic methods, the synthesis of novel bioactive molecules, and the investigation of its pharmacological properties. In addition, 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine could be used as a building block for the synthesis of new drugs to treat various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the investigation of the mechanism of action of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine could lead to the discovery of new pathways for drug development.
Métodos De Síntesis
The synthesis of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine involves the reaction of piperidine with benzylsulfonyl chloride and Boc anhydride in the presence of a base such as triethylamine. This reaction leads to the formation of 1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidined piperidine as a white solid, which can be purified by recrystallization or column chromatography. The yield of this reaction is high, and the purity of the product can be easily determined using analytical techniques such as NMR and HPLC.
Propiedades
Nombre del producto |
1-(Benzylsulfonyl)-3-(1-piperidinylcarbonyl)piperidine |
|---|---|
Fórmula molecular |
C18H26N2O3S |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(1-benzylsulfonylpiperidin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-11-5-2-6-12-19)17-10-7-13-20(14-17)24(22,23)15-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2 |
Clave InChI |
KLMPYPTZCHNFBZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)
